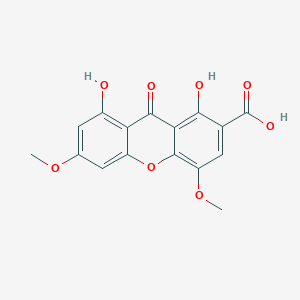![molecular formula C29H46N2O B14278912 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine CAS No. 131055-94-2](/img/structure/B14278912.png)
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by its unique structure, which includes an octyl group and a methyldecyloxyphenyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-hexylpyrimidine: Similar structure with a hexyl group instead of an octyl group.
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-decylpyrimidine: Similar structure with a decyl group instead of an octyl group.
Uniqueness
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl group and methyldecyloxyphenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
131055-94-2 |
|---|---|
Formule moléculaire |
C29H46N2O |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
2-[4-(8-methyldecoxy)phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-4-6-7-8-11-14-17-26-23-30-29(31-24-26)27-18-20-28(21-19-27)32-22-15-12-9-10-13-16-25(3)5-2/h18-21,23-25H,4-17,22H2,1-3H3 |
Clé InChI |
ARPWBXKXDRTYFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)




![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
